

# **Application Notes and Protocols: Measuring IC50 and EC50 of Celgosivir for Flaviviruses**

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Compound of Interest		
Compound Name:	Celgosivir Hydrochloride	
Cat. No.:	B1662779	Get Quote

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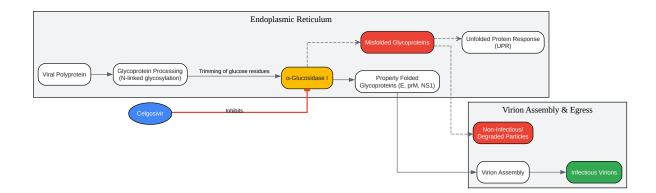
## Introduction

Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has demonstrated potent antiviral activity against a range of enveloped viruses, including flaviviruses.[1][2] Its mechanism of action involves the inhibition of N-linked glycoprotein processing in the host's endoplasmic reticulum, leading to misfolded viral envelope proteins and the disruption of proper viral assembly and secretion.[1][2] This unique host-targeting mechanism reduces the likelihood of the development of viral resistance.[1] These application notes provide a comprehensive overview of the methods used to determine the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) of Celgosivir against various flaviviruses, along with relevant data and detailed experimental protocols.

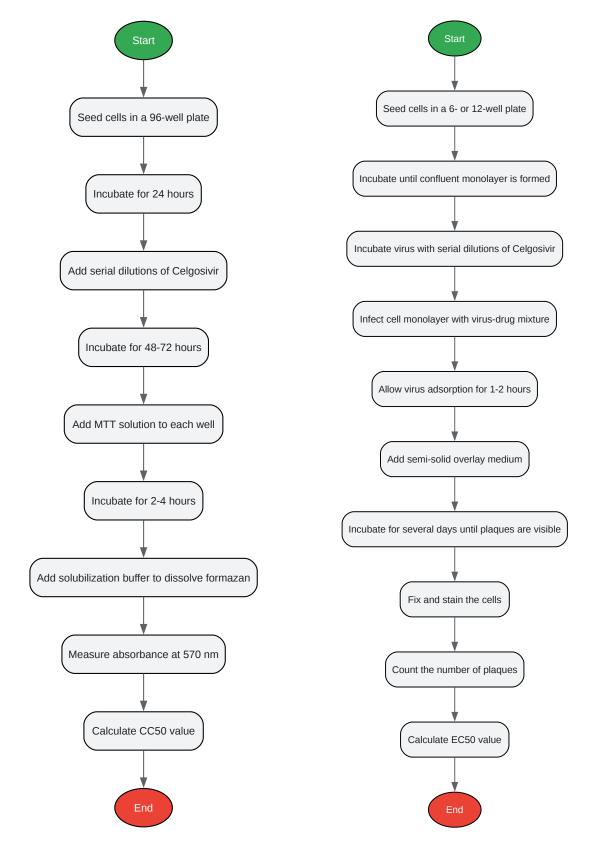
## **Mechanism of Action of Celgosivir**

Celgosivir targets the host cellular enzyme  $\alpha$ -glucosidase I, which is crucial for the proper folding of viral glycoproteins.[2] By inhibiting this enzyme, Celgosivir disrupts the maturation of viral envelope proteins, such as the E and prM proteins of flaviviruses, as well as the non-structural protein 1 (NS1).[2][3][4] This disruption leads to the accumulation of misfolded glycoproteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ultimately impairing the formation of infectious viral particles.[2]









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